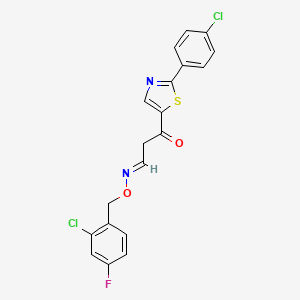

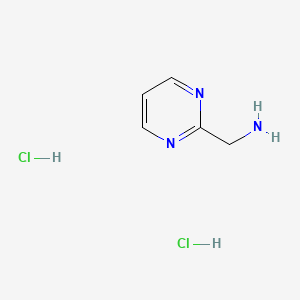

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in a number of fields. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

This compound is used in the synthesis of bioactive compounds, particularly pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives have shown promising biological activities, such as inhibitors of receptor tyrosine kinase. They have been evaluated for their pharmacokinetic profiles and anticancer activity against lung cancer cell lines, showing more cytotoxic activity than the reference drug imatinib .

Antibacterial and Antifungal Applications

The synthesized derivatives of this compound have been tested for antibacterial and antifungal activities against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. One of the derivatives showed high activity with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/mL, which can be attributed to its structure .

Antioxidant Properties

The antioxidant property of the derivatives has been studied using the DPPH (2,2-diphenylpicrylhydrazyl) method. The results indicated that the evaluated IC50 value was close to the IC50 value of ascorbic acid, suggesting significant antioxidant potential .

Catalysis in Organic Synthesis

Magnesium oxide nanoparticles (MgO NPs) have been used to catalyze the synthesis of novel derivatives of this compound. The use of nanocatalysts is a modern approach in the synthesis of heterocyclic compounds, which are important in the development of new pharmaceuticals .

Pharmaceutical Intermediates

Aromatic ketones, especially the pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates. The compound is part of the synthetic methods that have gained extensive attention for the production of these intermediates. Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones, which is a significant process in pharmaceutical chemistry .

Water-Involving Oxidation Reactions

The compound has been involved in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions. This represents a new insight for water-involving oxidation reactions, which is crucial for environmentally friendly and sustainable chemistry practices .

Eigenschaften

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-23-16-15(5-2-8-19-16)17(21)20-11-3-4-14(12-20)22-13-6-9-18-10-7-13/h2,5-10,14H,3-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJVOYOALYFBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Methylthio)pyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)

![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)

![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)